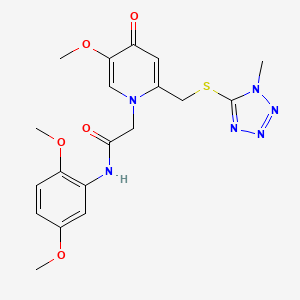

![molecular formula C28H23N3OS2 B2754716 (3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone CAS No. 445385-23-9](/img/structure/B2754716.png)

(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve studying these reactions, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can provide information about the compound’s stability, reactivity, and suitability for certain applications .Wissenschaftliche Forschungsanwendungen

a. Anti-Inflammatory Activity: Certain thiophene-containing compounds exhibit anti-inflammatory properties. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been investigated as an anti-inflammatory agent .

b. Serotonin Antagonists: The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist. These compounds are relevant in the treatment of Alzheimer’s disease and related conditions .

c. Anti-Cancer Potential: Thiophene derivatives have shown promise as anti-cancer agents. Researchers continue to explore their efficacy in inhibiting kinases and disrupting cancer cell growth .

Material Science Applications

Beyond medicinal chemistry, thiophene-based compounds find applications in material science:

a. Organic Electronics: Thiophene-containing materials are used in organic electronics, such as organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Their π-conjugated structures allow efficient charge transport and optical properties .

b. Conductive Polymers: Polythiophenes are conductive polymers that can be used in sensors, batteries, and supercapacitors. Their unique electronic properties make them valuable for energy storage and conversion devices .

c. Coatings and Films: Thiophene-based polymers can form thin films and coatings with desirable properties, including corrosion resistance, adhesion, and flexibility. These coatings find applications in protective layers for various substrates .

Conclusion

The synthesis and characterization of novel thiophene derivatives continue to be an active area of research. Scientists aim to discover new structural prototypes with enhanced pharmacological activity and explore their multifaceted applications in both medicine and materials science .

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds containing thiophene and imidazole moieties have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that the catechol moiety (2,4-dihydroxyl groups) plays a crucial role in tyrosinase inhibition . This suggests that the compound may interact with its targets by inhibiting certain enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene and imidazole-containing compounds , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, estrogen receptor modulation, mitosis, microbial infections, kinase activity, and cancer .

Pharmacokinetics

Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

Given the wide range of therapeutic properties associated with thiophene and imidazole-containing compounds , the compound could potentially have diverse effects at the molecular and cellular level, depending on the specific target and pathway involved.

Eigenschaften

IUPAC Name |

(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3OS2/c1-31-14-13-21-20(16-31)23(22-8-5-15-33-22)24-25(29)27(34-28(24)30-21)26(32)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-12,15H,13-14,16,29H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJBFOSJEICLDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

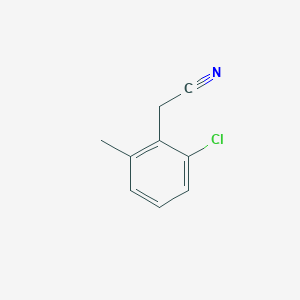

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)

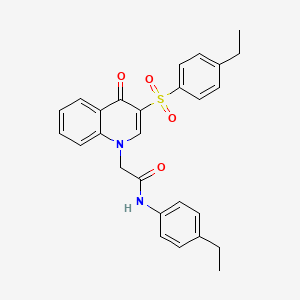

![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)

![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)

![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)

![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2754648.png)

![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)

![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)

![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)